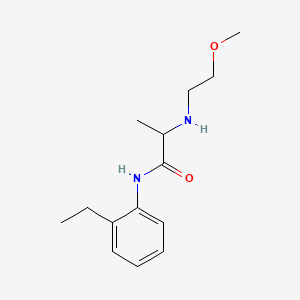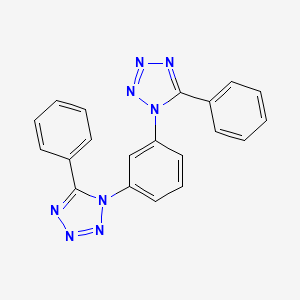
1,1'-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of two tetrazole rings connected via a 1,3-phenylene bridge, with each tetrazole ring further substituted by a phenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 1,3-phenylenediamine with phenyl isocyanate to form the corresponding bis-urea, which is then treated with sodium azide in the presence of a suitable catalyst to yield the desired tetrazole compound .
Industrial Production Methods
Industrial production of tetrazoles often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. For example, primary alcohols or aldehydes can be reacted with molecular iodine in the presence of ammonia to obtain nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) undergoes various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized to form tetrazolium salts.
Reduction: Reduction of the tetrazole rings can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include tetrazolium salts, amine derivatives, and various substituted tetrazoles .
Scientific Research Applications
1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) involves its interaction with molecular targets such as proteins and enzymes. For instance, molecular docking studies have shown that this compound can bind to TP53 and NF-KAPPA-B proteins, potentially inhibiting their activity and leading to anti-cancer effects . The tetrazole rings can also participate in hydrogen bonding and electrostatic interactions, enhancing their binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
1,1’-(1,4-Phenylene)bis(5-phenyl-1H-tetrazole): Similar structure but with a 1,4-phenylene bridge, used in similar applications.
Uniqueness
1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) is unique due to its 1,3-phenylene bridge, which imparts distinct electronic and steric properties compared to its 1,4-phenylene analog. This difference can influence its reactivity and binding interactions in various applications .
Properties
CAS No. |
66012-80-4 |
|---|---|
Molecular Formula |
C20H14N8 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-phenyl-1-[3-(5-phenyltetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C20H14N8/c1-3-8-15(9-4-1)19-21-23-25-27(19)17-12-7-13-18(14-17)28-20(22-24-26-28)16-10-5-2-6-11-16/h1-14H |
InChI Key |
VOVLCPPYTDUXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC(=CC=C3)N4C(=NN=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


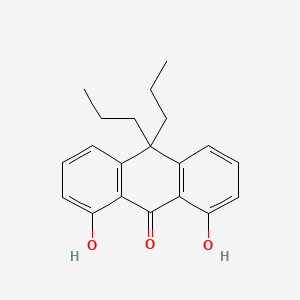
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
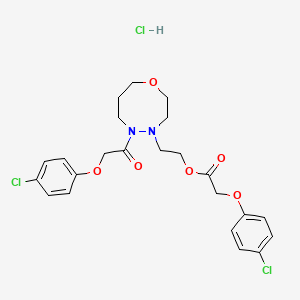
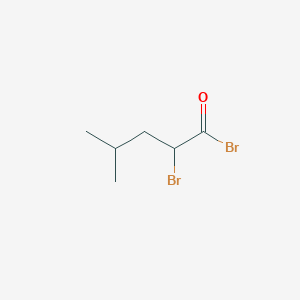
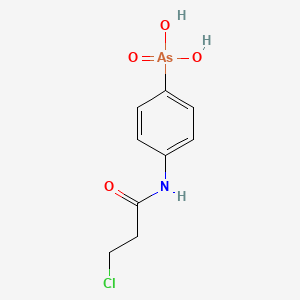
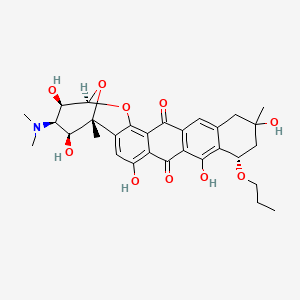
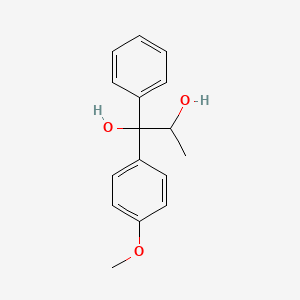
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
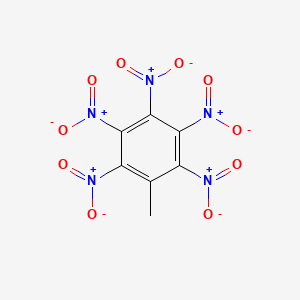
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
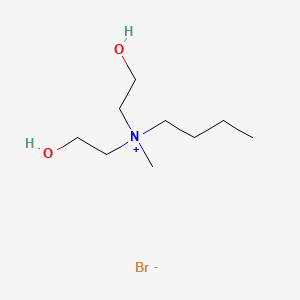
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
